The compound can be sourced from various chemical suppliers and research institutions. It is typically classified under the categories of organic compounds, specifically as an aliphatic amine with heterocyclic characteristics. Its IUPAC name reflects its structural components, indicating the presence of both cyclopentyl and pyrimidinyl groups.
The synthesis of 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine generally involves the reaction of cyclopentylamine with pyrimidine derivatives. The synthetic route may include the following steps:
Industrial production may utilize automated reactors with stringent quality control measures to ensure high purity levels, often exceeding 95% .
The molecular structure of 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine can be represented by its chemical formula . The compound features:
The InChI code for this compound is InChI=1S/C11H17N3/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11;/h3,6-7,9-10H,1-2,4-5,8,12H2;1H .
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are generally performed under controlled conditions to achieve desired products efficiently .
The mechanism of action for 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with biological targets, potentially acting as a modulator for various receptors or enzymes in biological systems. The specific pathways depend on its use in pharmacology but may include:
Data regarding its pharmacodynamics and pharmacokinetics are essential for understanding its therapeutic potential but require further empirical studies .
The physical properties of 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine include:
Chemical properties include:
Relevant data includes a melting point range (if available), boiling point (not specified), and density (not specified) .
Due to its structural characteristics, 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine has potential applications in various fields:
The systematic IUPAC name 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine precisely defines its molecular architecture:
This secondary amine is frequently utilized as its hydrochloride salt (CAS: 1306606-76-7) to enhance solubility and crystallinity. The molecular formula for the free base is C₁₁H₁₇N₃, with a hydrochloride salt molecular weight of 227.73 g/mol [1]. Spectroscopic characterization (NMR, IR) confirms the protonation state and salt formation, particularly through N-H stretching vibrations at 3200-2800 cm⁻¹ and pyrimidine ring vibrations near 1600 cm⁻¹. The hydrochloride salt typically exhibits ≥95% purity as confirmed by HPLC-UV analysis [1] [2].
| Property | Value/Description |
|---|---|
| CAS Registry Number | 1306606-76-7 |
| Molecular Formula | C₁₁H₁₈ClN₃ (hydrochloride salt) |
| Molecular Weight | 227.73 g/mol |
| Purity (HPLC-UV) | ≥95% |
| Storage Conditions | Ambient, protected from moisture |
| Spectral Fingerprints | 1H NMR (DMSO-d6): δ 8.75 (d, 2H), 4.35 (m, 1H), 3.25 (m, 2H), 2.85 (m, 1H), 1.5-2.0 (m, 8H) |
The molecule's structural classification bridges two domains:
Pyrimidine-containing amines have evolved from fundamental nucleic acid components to privileged scaffolds in medicinal chemistry. Key milestones include:
The specific incorporation of 2-aminoethylpyrimidines emerged as a strategic innovation to enhance target engagement through:
| Era | Representative Compound | Therapeutic Application | Structural Advancement |
|---|---|---|---|
| 1950s | Trimethoprim | Antibacterial | Pyrimidine-diamine core |
| 1990s | Raloxifene derivatives | SERM therapy | Ethylamine linker to piperidine |
| 2010s | 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine | Kinase inhibitor scaffold | Aliphatic cyclopentyl conformational control |
This compound exemplifies modern structure-based design principles, where the cyclopentyl group replaces bulkier aromatic systems to reduce metabolic clearance while maintaining target affinity. The ethylamine linker enables optimal vectoring of the cyclopentyl group into hydrophobic enzyme subpockets, a strategy validated in numerous kinase inhibitor programs [1] [6] [10].
The strategic fusion of cyclopentyl and pyrimidine motifs creates synergistic pharmacological advantages:
Conformational Effects:
Physicochemical Optimization:
Biological Relevance:
| Parameter | Phenyl-Pyrimidine | Cyclopentyl-Pyrimidine | Pharmacological Impact |
|---|---|---|---|
| cLogP | 3.2 ± 0.3 | 2.8 ± 0.2 | Reduced metabolic clearance |
| H-Bond Acceptors | 3 | 3 | Maintained target engagement |
| TPSA (Ų) | 45 | 38 | Enhanced blood-brain barrier penetration |
| Conformational Flexibility | Low (torsion-restricted) | Moderate (cyclopentyl pseudorotation) | Improved selectivity in crowded binding sites |
The hybrid architecture demonstrates particular value in CNS drug discovery, where the reduced planar surface area (<35% vs. biphenyl systems) and optimal log D (1.5-2.5) enhance blood-brain barrier penetration. Ongoing research explores cyclopentyl stereochemistry effects (chiral center formation) on target selectivity, leveraging asymmetric synthesis to access enantiopure variants [1] [6] [10].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8